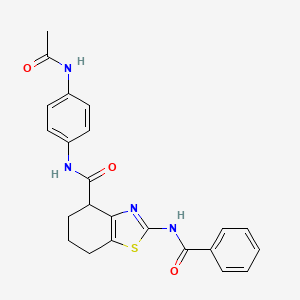![molecular formula C19H27N3 B6501619 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1-[(2-methylphenyl)methyl]piperidine CAS No. 1396884-37-9](/img/structure/B6501619.png)
4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1-[(2-methylphenyl)methyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1-[(2-methylphenyl)methyl]piperidine, commonly known as DMMP, is an organic compound that has been gaining attention in the scientific community due to its unique properties. DMMP is a cyclic amine with a pyrazole ring and a methyl group attached to a piperidine ring. It is a colorless, odorless, and water-soluble compound that is mainly used in scientific research and laboratory experiments. DMMP has a variety of applications, including synthesizing other compounds, studying the mechanism of action of drugs, and investigating biochemical and physiological effects.
科学的研究の応用
DMMP has a variety of applications in scientific research. It can be used as a building block for synthesizing other compounds, such as pyrazole derivatives. It can also be used as a catalyst for organic reactions, such as the Biginelli reaction. DMMP has also been used to study the mechanism of action of drugs, as well as to investigate biochemical and physiological effects.
作用機序
The exact mechanism of action of DMMP is not fully understood. However, it is believed to act as an agonist of the G-protein coupled receptor GPR55. This receptor is involved in various biological processes, including cell proliferation, apoptosis, and inflammation. Activation of GPR55 by DMMP is thought to lead to downstream signaling events that can affect the biochemical and physiological effects of the compound.
Biochemical and Physiological Effects
DMMP has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation, reduce cell proliferation, and induce apoptosis. It has also been shown to reduce oxidative stress, modulate the activity of enzymes involved in cell metabolism, and activate pathways involved in the regulation of gene expression.
実験室実験の利点と制限
DMMP has several advantages for use in laboratory experiments. It is a water-soluble compound that is relatively easy to synthesize. It also has a variety of applications in scientific research, making it a useful tool for studying biochemical and physiological effects. However, there are some limitations to using DMMP in laboratory experiments. It is not approved for human use, so it cannot be used to study the effects of drugs in humans. Additionally, its mechanism of action is not fully understood, so further research is needed to understand how it affects biochemical and physiological processes.
将来の方向性
There are a variety of potential future directions for research involving DMMP. Further research is needed to understand the exact mechanism of action of the compound and to determine how it affects biochemical and physiological processes. Additionally, more research is needed to understand the potential therapeutic applications of DMMP and to develop new methods for its synthesis. Other potential future directions include studying the effects of DMMP on other G-protein coupled receptors, investigating the effects of DMMP on cell metabolism, and exploring the potential uses of DMMP as a drug delivery system.
合成法
DMMP can be synthesized through a variety of methods. One of the most common methods is the Biginelli reaction, which involves the reaction of urea, an aldehyde, and an α-ketoacid. This reaction produces a 3,5-dimethylpyrazolone, which is then reacted with a secondary amine to form the desired product. Another method is the Ugi reaction, which involves the reaction of an aldehyde, an amine, and an isocyanide. This reaction produces an intermediate that is then reacted with a secondary amine to form the desired product.
特性
IUPAC Name |
4-[(3,5-dimethylpyrazol-1-yl)methyl]-1-[(2-methylphenyl)methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3/c1-15-6-4-5-7-19(15)14-21-10-8-18(9-11-21)13-22-17(3)12-16(2)20-22/h4-7,12,18H,8-11,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTOCGGXSZGTGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCC(CC2)CN3C(=CC(=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1-(2-methylbenzyl)piperidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(4-acetylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]-4-chlorobenzamide](/img/structure/B6501554.png)
![1-[5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]-4-(2-methoxybenzenesulfonyl)piperazine](/img/structure/B6501557.png)
![2-(4-methoxybenzamido)-N-[(pyridin-2-yl)methyl]-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide](/img/structure/B6501558.png)
![3,4-difluoro-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B6501570.png)
![(2E)-3-(3,4-dimethoxyphenyl)-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide](/img/structure/B6501575.png)
![N-[(furan-2-yl)methyl]-2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazole-4-carboxamide](/img/structure/B6501580.png)
![4-[(1H-imidazol-1-yl)methyl]-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide](/img/structure/B6501589.png)
![N-(1-benzylpiperidin-4-yl)-2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazole-4-carboxamide](/img/structure/B6501590.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[(3-methylphenyl)carbamoyl]amino}-1,3-thiazole-4-carboxamide](/img/structure/B6501598.png)
![1-(ethanesulfonyl)-4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine](/img/structure/B6501602.png)
![N-(5-chloro-2-methoxyphenyl)-2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B6501611.png)
![1-[(3-chlorophenyl)methyl]-4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine](/img/structure/B6501623.png)
![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidine](/img/structure/B6501628.png)